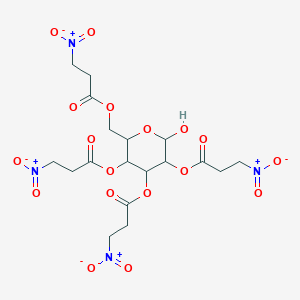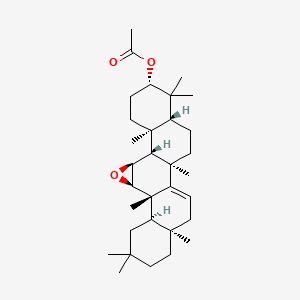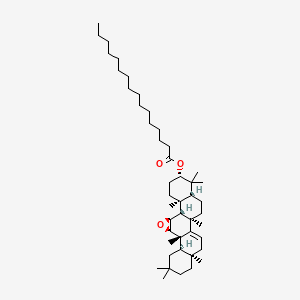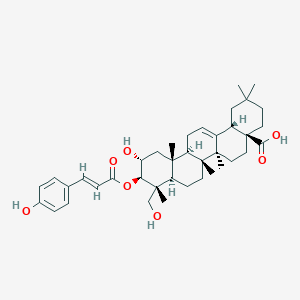
JWH 081 N-(4-hydroxypentyl) metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 081 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 081 N-(4-hydroxypentyl) metabolite by GC- or LC-MS. JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection
Metabolic Profiling : Studies have elucidated the metabolic pathways of synthetic cannabinoids like JWH-081, identifying major urinary metabolites that include hydroxylated and carboxylated derivatives. These metabolites are crucial for the detection of drug use in forensic and clinical toxicology (Jang et al., 2014; Chimalakonda et al., 2011).
Analytical Techniques for Detection : Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the detection of 'K2' or 'Spice' metabolites in urine, providing essential tools for forensic analysis and the study of drug metabolism (Emerson et al., 2013; Kavanagh et al., 2013).
Pharmacological Effects and Toxicity
Pharmacokinetic Properties : Research into the pharmacokinetics and pharmacodynamics of synthetic cannabinoids has revealed their complex interactions with the body, including their effects on core temperature, catalepsy, and their metabolic profiles in serum after inhalation (Toennes et al., 2017).
Toxicological Impact : Studies comparing the toxicity of synthetic cannabinoids and their metabolites have highlighted the potential for these substances to induce cell toxicity and death through mechanisms such as necrosis, underscoring the importance of understanding the health risks associated with their use (Couceiro et al., 2016).
Legal and Regulatory Implications
- Forensic and Legal Challenges : The continuous emergence of new synthetic cannabinoids poses significant challenges for legal regulation and forensic detection. Research efforts aim to keep pace with the evolving drug market by developing methods to detect these substances and their metabolites in biological samples, aiding in law enforcement and public health efforts (Hutter et al., 2013).
Eigenschaften
Molekularformel |
C25H20D5NO3 |
|---|---|
Molekulargewicht |
392.5 |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
InChI-Schlüssel |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyme |
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




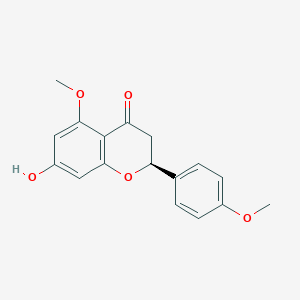
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
